molecular formula C15H14BrNO2 B8026605 Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate

Cat. No.: B8026605
M. Wt: 320.18 g/mol
InChI Key: IMAAEIXZAMESIJ-UHFFFAOYSA-N
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Description

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a bromine atom and a methyl group attached to a phenyl ring, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate typically involves the reaction of 2-bromo-5-methylaniline with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or other suitable catalysts.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation Reactions: Formation of quinones or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl 2-bromo-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a methyl group.

    Methyl 2,4-dibromobenzoate: Contains two bromine atoms instead of one.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(2-bromo-5-methylanilino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-7-8-12(16)14(9-10)17-13-6-4-3-5-11(13)15(18)19-2/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAAEIXZAMESIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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